Cas no 2034233-40-2 (6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide)

6-Hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a hydroxypyrimidine core linked to a phenylethyl substituent via a carboxamide group, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of both hydrogen bond donor (hydroxy) and acceptor (carboxamide) groups enhances its binding affinity in molecular interactions. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and structural integrity.
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide structure
2034233-40-2 structure
Product name:6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
CAS No:2034233-40-2
MF:C13H13N3O2
MW:243.261222600937
CID:5550267

6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-N-(1-phenylethyl)-1H-pyrimidine-6-carboxamide
    • 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
    • Inchi: 1S/C13H13N3O2/c1-9(10-5-3-2-4-6-10)16-13(18)11-7-12(17)15-8-14-11/h2-9H,1H3,(H,16,18)(H,14,15,17)
    • InChI Key: YTIRWFUQJYQQQP-UHFFFAOYSA-N
    • SMILES: C1NC(C(NC(C2=CC=CC=C2)C)=O)=CC(=O)N=1

6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6494-0155-5mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
5mg
$103.5 2023-09-08
Life Chemicals
F6494-0155-25mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
25mg
$163.5 2023-09-08
Life Chemicals
F6494-0155-40mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
40mg
$210.0 2023-09-08
Life Chemicals
F6494-0155-5μmol
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6494-0155-30mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
30mg
$178.5 2023-09-08
Life Chemicals
F6494-0155-50mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
50mg
$240.0 2023-09-08
Life Chemicals
F6494-0155-1mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
1mg
$81.0 2023-09-08
Life Chemicals
F6494-0155-20mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
20mg
$148.5 2023-09-08
Life Chemicals
F6494-0155-2mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
2mg
$88.5 2023-09-08
Life Chemicals
F6494-0155-15mg
6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
2034233-40-2
15mg
$133.5 2023-09-08

6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Related Literature

Additional information on 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide

6-Hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide: A Comprehensive Overview

The compound with CAS No. 2034233-40-2, commonly referred to as 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The 6-hydroxy group and the N-(1-phenylethyl) substituent play pivotal roles in determining its chemical properties, stability, and potential bioactivity.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly due to their ability to modulate various cellular pathways. The 6-hydroxy substituent introduces hydrophilic properties, enhancing the compound's solubility and bioavailability. Meanwhile, the N-(1-phenylethyl) group contributes to the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target proteins. This balance of hydrophilic and lipophilic properties makes 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide a promising candidate for drug development.

One of the most notable applications of this compound is in the field of oncology. Researchers have demonstrated that 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide exhibits potent anti-proliferative activity against various cancer cell lines. This effect is attributed to its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis. For instance, studies have shown that the compound can effectively suppress the activity of cyclin-dependent kinases (CDKs), which are critical for cell division. Such findings underscore its potential as a novel therapeutic agent for treating cancers with high CDK expression.

In addition to its anti-cancer properties, 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been investigated for its anti-inflammatory and antioxidant activities. Experimental data indicate that the compound can scavenge free radicals and reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These properties make it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders.

The synthesis of 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the pyrimidine ring, introduction of the hydroxyl group at position 6, and subsequent alkylation at position 4 to introduce the N-(1-phenylethyl) substituent. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets rigorous quality standards for preclinical testing.

From a structural perspective, 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide exhibits a unique conformational flexibility due to the presence of both rigid and flexible functional groups. This flexibility allows the molecule to adopt various conformations, which is essential for its ability to bind to target proteins with high affinity. Computational studies using molecular docking techniques have revealed that the compound can form favorable interactions with key residues in the active sites of its target enzymes, further supporting its potential as a therapeutic agent.

Another area where 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide has shown promise is in neuroprotection. Preclinical studies have demonstrated that the compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant defense mechanisms. This neuroprotective effect has been observed in models of Parkinson's disease and Alzheimer's disease, suggesting that it could be a novel therapeutic approach for neurodegenerative disorders.

Despite its numerous advantages, there are challenges associated with the development of 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide as a therapeutic agent. One major concern is its potential toxicity profile. Although initial toxicological studies indicate that the compound has a favorable safety margin, further investigations are required to fully assess its long-term safety and tolerability in humans.

In conclusion, 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide represents a compelling example of how pyrimidine derivatives can be harnessed for drug discovery. With its unique chemical properties, diverse biological activities, and promising preclinical results, this compound holds significant potential for advancing medical treatments across multiple therapeutic areas. As research continues to unravel its full potential, it is likely that 6-hydroxy-N-(1-phenylethyl)pyrimidine-4-carboxamide will play an increasingly important role in the development of novel therapeutics.

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